molecular formula C13H18N2 B155002 6-Benzyl-2,6-diazaspiro[3.4]octane CAS No. 135380-28-8

6-Benzyl-2,6-diazaspiro[3.4]octane

Cat. No. B155002
M. Wt: 202.3 g/mol
InChI Key: FEEPYEXHXJWMAX-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-2,6-diazaspiro[3.4]octane is a derivative of the diazaspiroheptane family, which is a class of compounds featuring a spirocyclic structure with two nitrogen atoms incorporated into the ring system. Although the provided papers do not directly discuss 6-Benzyl-2,6-diazaspiro[3.4]octane, they provide insights into related structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of diazaspiroheptane derivatives, such as the 2,6-diazaspiro[3.3]heptane building block, has been reported to be concise and scalable. This suggests that similar methodologies could potentially be applied to synthesize 6-Benzyl-2,6-diazaspiro[3.4]octane. The usefulness of these compounds has been demonstrated in palladium-catalyzed aryl amination reactions, which could be a key reaction in the synthesis or functionalization of the target compound .

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, which can influence their physical and chemical properties. For instance, the crystal structure of a related compound, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione, was elucidated using single-crystal X-ray diffraction, showing that it crystallizes in the triclinic P-1 space group with an envelope conformation of the cyclopentane ring . This information provides a basis for understanding the structural aspects of 6-Benzyl-2,6-diazaspiro[3.4]octane, which may also exhibit unique conformational features due to its spirocyclic framework.

Chemical Reactions Analysis

The chemical reactivity of diazaspiroheptane derivatives is highlighted by their application in Pd-catalyzed aryl amination reactions. These reactions yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, indicating that the diazaspiroheptane core can be functionalized to create a diverse array of compounds . This reactivity could be relevant to the chemical transformations that 6-Benzyl-2,6-diazaspiro[3.4]octane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. The study of structure-property relationships in related compounds, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, involved experimental and theoretical methods, including spectroscopy and density functional theory (DFT) calculations . These methods provided insights into the spectroscopic properties and lipophilicity of the compounds, which are important factors in their potential as anticonvulsant agents. By analogy, similar studies could be conducted on 6-Benzyl-2,6-diazaspiro[3.4]octane to determine its properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Benzyl-2,6-diazaspiro[3.4]octane has been synthesized through a (3+2) cycloaddition process. This method yields the compound effectively in multi-gram quantities, highlighting its potential in the design and synthesis of drug surrogates (Wang et al., 2015).

Chemical Properties and Derivatives 2. The compound, along with its derivatives, has been obtained via stereospecific [3+2] 1,3-cycloaddition. These derivatives show different conformations, affecting the positioning of substituents (Chiaroni et al., 2000).

Inhibition Studies 3. Derivatives of 6-Benzyl-2,6-diazaspiro[3.4]octane have been evaluated for their inhibition properties in mild steel corrosion. These studies utilize electrochemical techniques and quantum chemistry simulations to understand the effectiveness of these compounds as corrosion inhibitors (Chafiq et al., 2020).

Medicinal Chemistry Applications 4. A novel series containing the diazaspiro[3.4]octane structure has been identified as active against various stages of the human malaria parasite, Plasmodium falciparum. These findings suggest potential applications in antimalarial drug development (Le Manach et al., 2021).

Antitubercular Properties 5. Certain derivatives of 6-Benzyl-2,6-diazaspiro[3.4]octane have shown potent antitubercular properties. This includes a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis (Lukin et al., 2023).

Safety And Hazards

Safety data for “6-Benzyl-2,6-diazaspiro[3.4]octane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-benzyl-2,6-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEPYEXHXJWMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568308
Record name 6-Benzyl-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2,6-diazaspiro[3.4]octane

CAS RN

135380-28-8
Record name 6-Benzyl-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Orain, S Hintermann, M Pudelko, D Carballa… - Synlett, 2015 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 14 www.thieme-connect.com
A Lukin, K Komarova, L Vinogradova, M Dogonadze… - Molecules, 2023 - mdpi.com
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of …
Number of citations: 6 www.mdpi.com
W Wang, X Lu, X Dong, W Zhao - Chinese Journal of Organic …, 2015 - sioc-journal.cn
Piperazine and morpholine are common modules in drugs. Design and synthesis of their surrogates may help to explore the chemical and patent space in medicinal chemistry. In this …
Number of citations: 2 sioc-journal.cn
C Le Manach, J Dam, JG Woodland… - Journal of medicinal …, 2021 - ACS Publications
A novel diazaspiro[3.4]octane series was identified from a Plasmodium falciparum whole-cell high-throughput screening campaign. Hits displayed activity against multiple stages of the …
Number of citations: 11 pubs.acs.org
BA Chalyk, AA Isakov, MV Butko… - European Journal of …, 2017 - Wiley Online Library
New scaffolds for drug discovery, 6‐azaspiro[4.3]alkanes, have been synthesized in two steps from four‐membered‐ring ketones: cyclobutanone, thienone, N‐Boc‐azetidinone (Boc = …
王雯, 陆秀宏, 董肖椿, 赵伟利 - 有机化学, 2015 - sioc-journal.cn
哌嗪, 吗啉是小分子药物中常见的结构片段, 2, 6-二氮杂螺[3, 4] 环辛烷和2-氧-6-氮杂螺[3, 4] 环辛烷等四元螺环化合物作为其类似物, 在药物化学领域具有良好的应用前景. 本研究以廉价易得的…
Number of citations: 4 sioc-journal.cn

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